5H-1,2,3-Dithiazole, 4-chloro-5-[2-(hydroxymethyl)phenylimino]-
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Overview
Description
5H-1,2,3-Dithiazole, 4-chloro-5-[2-(hydroxymethyl)phenylimino]- is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,2,3-Dithiazole, 4-chloro-5-[2-(hydroxymethyl)phenylimino]- typically involves the reaction of 4,5-dichloro-1,2,3-dithiazolium chloride with appropriate nucleophiles. One common method includes the reaction with 2-(hydroxymethyl)aniline in the presence of a base such as pyridine . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5H-1,2,3-Dithiazole, 4-chloro-5-[2-(hydroxymethyl)phenylimino]- undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the dithiazole ring can be substituted by various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of sulfur and nitrogen atoms.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like pyridine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted dithiazoles, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
5H-1,2,3-Dithiazole, 4-chloro-5-[2-(hydroxymethyl)phenylimino]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 5H-1,2,3-Dithiazole, 4-chloro-5-[2-(hydroxymethyl)phenylimino]- involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, altering their function and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound’s electrophilic nature plays a key role in its activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5H-1,2,3-dithiazol-5-one
- 4-Chloro-5H-1,2,3-dithiazole-5-thione
- 1,2,4-Dithiazole-5-ones and 5-thiones
Uniqueness
5H-1,2,3-Dithiazole, 4-chloro-5-[2-(hydroxymethyl)phenylimino]- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7ClN2OS2 |
---|---|
Molecular Weight |
258.8 g/mol |
IUPAC Name |
[2-[(4-chlorodithiazol-5-ylidene)amino]phenyl]methanol |
InChI |
InChI=1S/C9H7ClN2OS2/c10-8-9(14-15-12-8)11-7-4-2-1-3-6(7)5-13/h1-4,13H,5H2 |
InChI Key |
CEBUEZODNIPSKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)N=C2C(=NSS2)Cl |
Origin of Product |
United States |
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